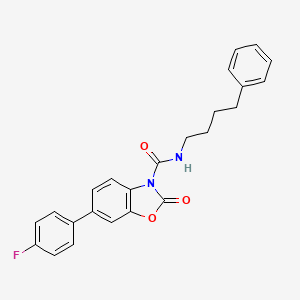
3(2H)-苯并恶唑-2-氧代-6-(4-氟苯基)-N-(4-苯基丁基)甲酰胺
描述
The compound is a benzoxazole derivative . Benzoxazole derivatives are known to have various biological activities and are used in medicinal chemistry .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds such as fluorinated pyrazoles have been synthesized via a two-step reaction . The synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis
In the case of similar fluorinated pyrazoles, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .科学研究应用
Cancer Research
ARN14974 is a benzoxazolone carboxamide inhibitor of acid ceramidase . It has been used in cancer research, particularly in the study of adenocarcinoma cells and murine macrophages . It inhibits acid ceramidase activity, reduces levels of sphingosine and dihydroceramide, and increases levels of ceramide .
Lung Cancer Treatment
A study investigated the proapoptotic and anticancer effects of ARN14974 in human non-small cell lung cancer . The study found that ARN14974 induced apoptosis in cancer cells, suggesting its potential as a treatment for lung cancer .
Multiple Myeloma Research
Research has shown that Acid Ceramidase (ASAH1) mediates intrinsic and intercellular transfer of proteasome inhibitor resistance in multiple myeloma . This suggests that inhibitors like ARN14974 could potentially be used to overcome this resistance .
Acute Myeloid Leukemia Treatment
A study found that the Acid Ceramidase Inhibitor LCL-805 antagonizes Akt signaling and promotes iron-dependent cell death in acute myeloid leukemia . This suggests that ARN14974 could potentially have similar effects.
Drug Delivery Research
Boronic acids and their esters, which are structurally similar to ARN14974, are considered for the design of new drugs and drug delivery devices . They are particularly suitable for neutron capture therapy .
Antioxidant Research
Pyrazoles, which are structurally similar to ARN14974, have been reported to exhibit antioxidant activity . This suggests that ARN14974 could potentially have similar antioxidant properties.
作用机制
ARN14974, also known as “3(2H)-Benzoxazolecarboxamide, 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-”, “6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide”, or “AcidCeramidaseInhibitor17a”, is a potent and systemically active inhibitor of intracellular acid ceramidase .
Target of Action
The primary target of ARN14974 is intracellular acid ceramidase . Acid ceramidase is an enzyme that catalyzes the breakdown of ceramide into sphingosine and a free fatty acid, playing a crucial role in sphingolipid metabolism .
Mode of Action
ARN14974 inhibits the activity of acid ceramidase, leading to an increase in the levels of ceramide and a corresponding decrease in the levels of sphingosine .
Biochemical Pathways
By inhibiting acid ceramidase, ARN14974 affects the sphingolipid metabolic pathway. The inhibition leads to an increase in ceramide levels and a decrease in sphingosine levels . Ceramide is known to regulate several cellular processes, including differentiation, proliferation, and apoptosis .
Pharmacokinetics
ARN14974 quickly enters the bloodstream after administration, reaching a maximal plasma concentration . It has been observed to have a half-life time of 458 minutes in circulation when administered intraperitoneally at a dose of 10 mg/kg . When administered intravenously at a dose of 1 mg/kg, it shows a half-life time of 72 minutes .
Result of Action
ARN14974 causes a substantial reduction in acid ceramidase activity in multiple organs, including brain, liver, heart, lungs, and kidney . This leads to an increase in ceramide levels, which can affect various cellular processes .
属性
IUPAC Name |
6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3/c25-20-12-9-18(10-13-20)19-11-14-21-22(16-19)30-24(29)27(21)23(28)26-15-5-4-8-17-6-2-1-3-7-17/h1-3,6-7,9-14,16H,4-5,8,15H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYVAZSLMQCVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)F)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3(2H)-Benzoxazolecarboxamide, 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The study mentions that the inhibitory effect of adiponectin on visfatin-induced NLRP3 inflammasome activation was abolished by AC inhibitors, including ARN14974. What does this suggest about the role of ARN14974 in this context?
A1: The study demonstrates that adiponectin, an anti-inflammatory adipokine, can suppress the activation of the NLRP3 inflammasome induced by visfatin []. This suppression is hindered by the introduction of AC inhibitors like ARN14974. This suggests that ARN14974, by inhibiting AC, blocks a key pathway through which adiponectin exerts its anti-inflammatory effects. Therefore, ARN14974 likely plays a role in maintaining or even enhancing NLRP3 inflammasome activation in the presence of visfatin, counteracting the protective effects of adiponectin. This highlights AC as a potential therapeutic target for ORG and suggests that ARN14974 could be a valuable tool for further dissecting the intricate mechanisms underlying AC's involvement in this inflammatory pathway.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



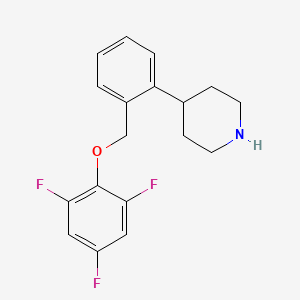

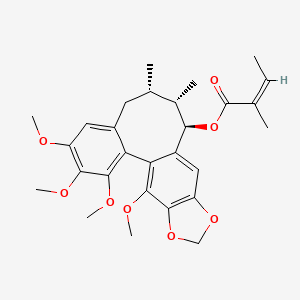

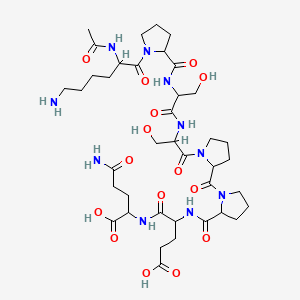
![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)

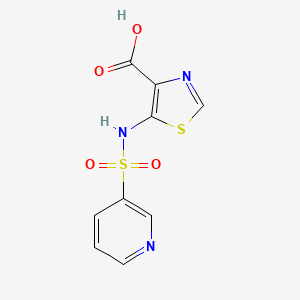
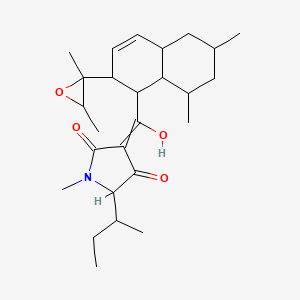
![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)